N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide typically involves the formation of the pyridine and pyrimidine rings, followed by the introduction of the hexanamide group. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyridine ring. The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diaminopyrimidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their ability to phosphorylate substrates . The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds have similar structures but differ in the position of the pyridine ring and the nature of the amide group.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine ring, offering different biological activities and applications.
Pyrido[3,4-g]quinazolines: These compounds have a quinazoline ring fused to the pyridine ring, providing unique properties and potential as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of pyridine, pyrimidine, and hexanamide groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
61310-42-7 |
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Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylpyrimidin-4-yl)hexanamide |
InChI |
InChI=1S/C15H18N4O/c1-2-3-4-5-14(20)18-13-8-11-17-15(19-13)12-6-9-16-10-7-12/h6-11H,2-5H2,1H3,(H,17,18,19,20) |
InChI Key |
KMODMELPUBASHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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